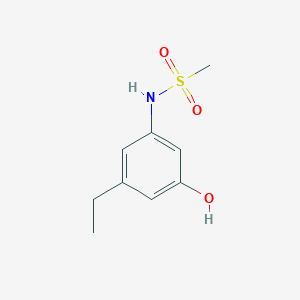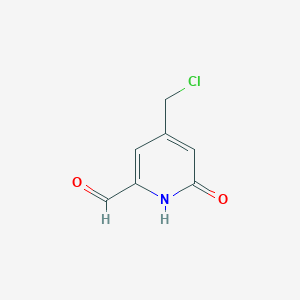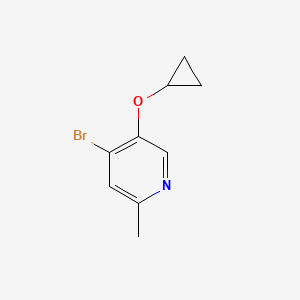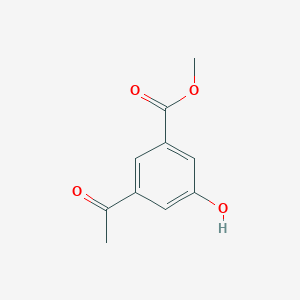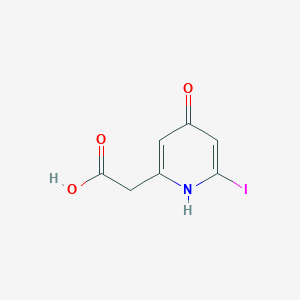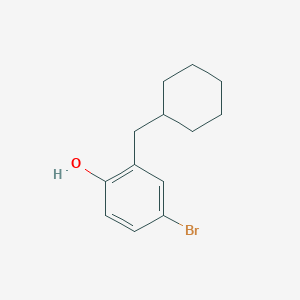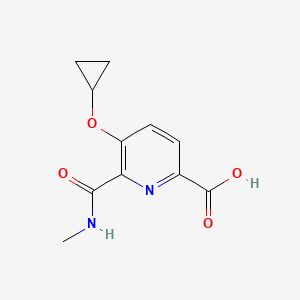
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid typically involves the following steps:
Carbamoylation: The addition of a methylcarbamoyl group to the 6-position of the picolinic acid ring.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in these reactions include cyclopropyl bromide for cyclopropylation and methyl isocyanate for carbamoylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and solvents are carefully selected to enhance reaction rates and product yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A parent compound with a simpler structure.
Nicotinic Acid: An isomer with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with distinct properties.
Uniqueness
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methylcarbamoyl groups differentiate it from other picolinic acid derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O4 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)9-8(17-6-2-3-6)5-4-7(13-9)11(15)16/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI-Schlüssel |
GFJGLHGZIRPOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=N1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


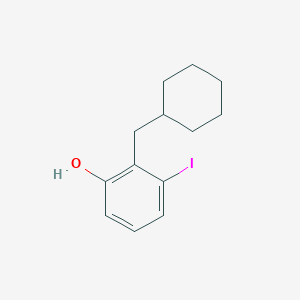
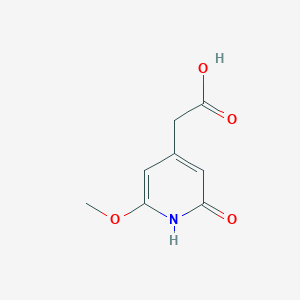
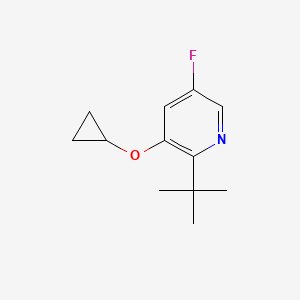
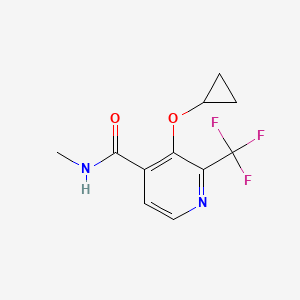
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
